N-cyclododecyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

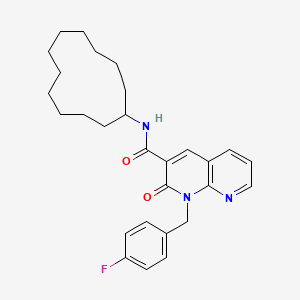

N-Cyclododecyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (referred to as Compound A) is a synthetic small molecule with the molecular formula C₂₈H₃₄FN₃O₂ and a molecular weight of 487.6 g/mol . Its structure features a 1,8-naphthyridine core substituted with a 4-fluorobenzyl group at position 1 and a cyclododecyl carboxamide moiety at position 3. The cyclododecyl group—a 12-membered aliphatic ring—distinguishes it from analogs with smaller substituents (e.g., cyclohexyl or benzyl). Compound A is cataloged under the identifier G622-0640 by ChemDiv and is utilized in high-throughput screening for drug discovery, though its specific biological targets remain undisclosed .

Properties

IUPAC Name |

N-cyclododecyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34FN3O2/c29-23-16-14-21(15-17-23)20-32-26-22(11-10-18-30-26)19-25(28(32)34)27(33)31-24-12-8-6-4-2-1-3-5-7-9-13-24/h10-11,14-19,24H,1-9,12-13,20H2,(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHGVARHDAPDTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(CCCCC1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-cyclododecyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine class, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

Naphthyridine derivatives have been shown to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound is not fully elucidated but is believed to involve:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit certain enzymes involved in disease pathways.

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that naphthyridine derivatives exhibit significant anticancer properties. For instance:

- Cell Lines Tested : The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects.

- Mechanisms of Action : Potential mechanisms include induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Naphthyridine compounds are also known for their antimicrobial properties:

- Bacterial Strains Tested : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in human colon cancer cells (HT29) revealed promising results. The compound was administered at varying concentrations, and cell viability was assessed using the MTT assay. Results indicated a dose-dependent reduction in cell viability.

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial activity, N-cyclododecyl derivatives were evaluated against common bacterial pathogens. The results demonstrated that the compound exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an antibiotic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Compound A are contextualized below against six analogous 1,8-naphthyridine derivatives (Table 1).

Table 1: Structural and Functional Comparison of Compound A and Analogs

Structural and Pharmacokinetic Differences

In contrast, the cyclohexyl analog (LogP ≈ 4.1) exhibits better solubility but reduced tissue penetration . The adamantyl derivative (LogP ≈ 5.8) balances rigidity and lipophilicity, optimizing binding to hydrophobic enzyme pockets .

Halogenation Effects: The 4-fluorobenzyl group in Compound A and analogs (e.g., ) enhances metabolic stability via reduced CYP450-mediated oxidation.

Biological Activity :

- LV50 (4-chlorobutyl substituent) demonstrates anti-proliferative effects in vitro, attributed to alkylation-induced DNA damage .

- Compound 5j (hydroxymethyl and difluorobenzyl groups) shows potent HIV-1 integrase inhibition (IC₅₀ = 12 nM), leveraging hydrogen-bonding interactions absent in Compound A .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.